2,3-Dibromo-5-(4-methoxyphenyl)thiophene
Description
Contextual Overview of Halogenated Thiophenes in Organic Synthesis and Materials Science
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in both organic synthesis and materials science. mdpi.comsemanticscholar.org The introduction of halogen atoms onto the thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes serve as key intermediates, where the halogen atoms act as versatile handles for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. kobe-u.ac.jp This functionalization allows for the construction of complex molecular architectures.
In the realm of materials science, halogenated thiophenes are fundamental precursors to conjugated polymers and small molecules used in organic electronics. kobe-u.ac.jp These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The nature and position of the halogen substituents can fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting materials, thereby influencing device performance. kobe-u.ac.jp Furthermore, the pyridylthiophene scaffold, a related structure, is valuable in a wide range of materials including pharmaceuticals and metal chelators. kobe-u.ac.jp
Rationale for the Specific Research Focus on 2,3-Dibromo-5-(4-methoxyphenyl)thiophene
While extensive research on a wide range of halogenated thiophenes is available, the specific compound this compound is a molecule of significant interest due to its unique structural features, which make it a highly promising synthetic intermediate. The rationale for focusing on this compound is rooted in the strategic placement of its functional groups.
The dibromo substitution at the C2 and C3 positions offers distinct advantages. The carbon-bromine bonds on the thiophene ring have different reactivities, allowing for regioselective functionalization. It is well-established that in 2,3-dibromothiophene (B118489), palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, occur preferentially at the C2 position. kobe-u.ac.jpnih.gov This predictable reactivity allows for the sequential and controlled introduction of different substituents, making it a powerful tool for building complex, unsymmetrically substituted thiophene derivatives.
The presence of the 4-methoxyphenyl (B3050149) group at the C5 position is also crucial. The methoxy (B1213986) group is a strong electron-donating group, which influences the electronic properties of the thiophene ring system. This electronic perturbation can be harnessed in the design of novel materials for organic electronics. Moreover, the phenyl group adds steric bulk and can influence the solid-state packing of derivative molecules, a critical factor in the performance of organic semiconductors. The 4-methoxyphenyl moiety is also a common feature in many biologically active compounds, suggesting that this compound could serve as a precursor for novel pharmaceutical agents. nih.gov
Below are the key chemical properties of the target compound.
| Property | Value |
| Chemical Formula | C₁₁H₈Br₂OS |
| Molecular Weight | 348.05 g/mol |
| CAS Number | Not available |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like THF, Dichloromethane, Chloroform (B151607) |
Note: Physical properties are predicted based on similar compounds, as specific experimental data is not widely published.
Historical Development and Evolution of Synthetic Strategies for Dihalogenated Thiophenes
The synthesis of thiophene derivatives has a rich history, beginning with Viktor Meyer's discovery of thiophene itself in 1882 as a contaminant in benzene (B151609). semanticscholar.org Early methods for preparing thiophenes often involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, a classic example being the Paal-Knorr thiophene synthesis.
The introduction of halogens onto the thiophene ring has been a subject of study for many decades. Direct halogenation of thiophene is possible, but often leads to a mixture of products, with a tendency for substitution at the more reactive C2 and C5 positions. Achieving specific dihalogenation patterns, such as 2,3-dibromination, required the development of more sophisticated and regioselective methods.
A significant advancement in the synthesis of dihalogenated thiophenes has been the use of selective halogenating agents like N-Bromosuccinimide (NBS). For instance, 2,3-dibromothiophene can be synthesized from 3-bromothiophene (B43185) by reacting it with NBS. Another approach involves the "halogen dance" reaction, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. kobe-u.ac.jp More complex routes, such as the reduction of tetrabromothiophene, have also been developed to yield specific isomers like 3,4-dibromothiophene.
The modern era of organic synthesis, however, is dominated by transition-metal-catalyzed reactions. The development of the Suzuki cross-coupling reaction by Akira Suzuki in 1979, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the way carbon-carbon bonds are formed. This and other palladium-catalyzed reactions have become the most powerful and versatile tools for the functionalization of dihalogenated thiophenes, allowing for the precise and efficient synthesis of a vast array of complex thiophene-based molecules from dihalo-precursors. semanticscholar.orgnih.gov
Below is a table summarizing common synthetic strategies for dihalogenated thiophenes.
| Synthetic Method | Description | Starting Materials | Key Reagents |
| Direct Halogenation | Electrophilic substitution on the thiophene ring. Often lacks regioselectivity, leading to mixtures. | Thiophene or monosubstituted thiophenes | Br₂, Cl₂, I₂ |
| Halogenation with NBS/NCS | Use of N-halosuccinimides for more controlled, often regioselective, halogenation. | Bromothiophenes, Chlorothiophenes | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |
| Halogen Dance Reaction | Base-induced migration of a halogen atom to an adjacent, more stable position. | Halogenated thiophenes | Strong bases (e.g., LDA, NaNH₂) |
| Reduction of Polyhalogenated Thiophenes | Selective removal of halogen atoms from highly halogenated precursors. | Tetrabromothiophene | Reducing agents (e.g., Zinc powder, Acetic acid) |
| Cyclization Reactions | Construction of the thiophene ring from acyclic precursors already containing halogens. | gem-dihaloalkenes, β-keto tertiary thioamides | Metal-catalyst-free conditions |
Structure
3D Structure
Properties
Molecular Formula |
C11H8Br2OS |
|---|---|
Molecular Weight |
348.06 g/mol |
IUPAC Name |
2,3-dibromo-5-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)10-6-9(12)11(13)15-10/h2-6H,1H3 |
InChI Key |
FTYSJEWDYXOPJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo 5 4 Methoxyphenyl Thiophene
Direct Synthesis Routes for 2,3-Dibromo-5-(4-methoxyphenyl)thiophene
Direct synthesis routes involve the final-step formation of the target compound from an immediate precursor that already contains the key structural elements.
A logical and direct route to this compound is the selective bromination of 2-Bromo-5-(4-methoxyphenyl)thiophene. In this precursor, the C5 position is occupied by the methoxyphenyl group and the C2 position is blocked by a bromine atom. The remaining unsubstituted positions are C3 and C4. The electron-donating nature of the sulfur atom and the methoxyphenyl group, combined with the directing effect of the existing bromine, makes the C3 position the most likely site for electrophilic substitution.
A common and effective method for such regioselective bromination is the use of N-Bromosuccinimide (NBS), often activated by a catalytic amount of a strong acid. chemicalbook.comresearchgate.net The acid polarizes the N-Br bond in NBS, making the bromine atom more electrophilic and facilitating the attack on the electron-rich thiophene (B33073) ring. researchgate.net A plausible reaction scheme would involve treating 2-Bromo-5-(4-methoxyphenyl)thiophene with NBS in a suitable solvent.
Table 1: Proposed Conditions for Bromination of 2-Bromo-5-(4-methoxyphenyl)thiophene
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Standard reagent for selective bromination of thiophenes. jocpr.com |
| Catalyst | Perchloric acid (HClO₄) | Acid catalysis enhances the electrophilicity of bromine. chemicalbook.comresearchgate.net |
| Solvent | Acetonitrile or Dichloromethane | Provides good solubility for the substrate and reagents. researchgate.net |
| Temperature | 0 °C to Room Temperature | Mild conditions to control regioselectivity and prevent side reactions. chemicalbook.com |
An alternative strategy involves a regioselective cross-coupling reaction using a polyhalogenated thiophene as a starting material. A viable precursor for this approach is 2,3,5-tribromothiophene (B1329576). orgsyn.orgtandfonline.com The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds. libretexts.org
In polybrominated thiophenes, the bromine atoms at the α-positions (C2 and C5) are generally more reactive towards palladium-catalyzed cross-coupling than those at the β-positions (C3 and C4). scispace.com Therefore, reacting 2,3,5-tribromothiophene with one equivalent of 4-methoxyphenylboronic acid would be expected to result in selective substitution at the C5 position, yielding the desired this compound. The challenge lies in preventing over-reaction or coupling at the C2 position.
Table 2: Proposed Conditions for Regioselective Suzuki Coupling
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Thiophene Substrate | 2,3,5-Tribromothiophene | Provides the dibromo-thiophene core. orgsyn.org |
| Boron Reagent | 4-Methoxyphenylboronic acid | Source of the aryl group. wisc.edunih.gov |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Standard palladium catalysts for Suzuki-Miyaura reactions. libretexts.org |
| Base | K₂CO₃ or K₃PO₄ | Essential for the transmetalation step in the catalytic cycle. libretexts.org |
| Solvent | Dioxane/H₂O or Toluene (B28343)/Ethanol/H₂O | Biphasic solvent system is common for Suzuki couplings. |
Precursor Synthesis and Intermediate Derivatization
The success of the aforementioned synthetic routes relies on the efficient preparation of their key starting materials.
The precursor for the direct bromination strategy, 2-Bromo-5-(4-methoxyphenyl)thiophene, can be synthesized via a monosubstitution reaction on 2,5-dibromothiophene. nih.gov By using one equivalent of 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling, it is possible to selectively replace one of the bromine atoms. The symmetry of the starting material means that monosubstitution at either the C2 or C5 position leads to the same product. Careful control of stoichiometry is crucial to minimize the formation of the disubstituted by-product, 2,5-bis(4-methoxyphenyl)thiophene.
The synthesis of polyhalogenated thiophenes is well-documented and fundamental to many thiophene-based chemical syntheses.
2,3,5-Tribromothiophene : This intermediate is readily prepared in high yield (75–85%) by the direct bromination of thiophene with an excess of molecular bromine, often using chloroform (B151607) as a solvent. orgsyn.org The reaction is typically performed at low temperatures and may require a subsequent workup with a base. orgsyn.orgtandfonline.com
3-Bromothiophene (B43185) : This isomer serves as a crucial starting material for 2,3-dibromothiophene (B118489). It can be synthesized from 2,3,5-tribromothiophene by selective reduction. Reacting the tribromo-derivative with zinc dust in acetic acid effectively removes the more reactive α-bromines at the C2 and C5 positions, yielding 3-bromothiophene. orgsyn.orgscispace.com
2,3-Dibromothiophene : This compound is synthesized by the electrophilic bromination of 3-bromothiophene. chemicalbook.com Using NBS as the bromine source in the presence of a catalytic amount of perchloric acid allows for the clean installation of a bromine atom at the C2 position, with reported yields as high as 89%. chemicalbook.com
Table 3: Summary of Halogenated Thiophene Precursor Synthesis
| Target Compound | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 2,5-Dibromothiophene | Thiophene | Bromine, CCl₄ | 29% (as byproduct) | prepchem.com |
| 2,3,5-Tribromothiophene | Thiophene | Bromine, Chloroform | 75-85% | orgsyn.org |
| 3-Bromothiophene | 2,3,5-Tribromothiophene | Zinc, Acetic Acid | ~80% | orgsyn.orgscispace.com |
| 2,3-Dibromothiophene | 3-Bromothiophene | NBS, Perchloric Acid | 89% | chemicalbook.com |
Comparison and Optimization of Synthetic Pathways to this compound
Two logical, multi-step pathways emerge for the synthesis of the target molecule:
Pathway A: Thiophene → 2,5-Dibromothiophene → 2-Bromo-5-(4-methoxyphenyl)thiophene → This compound
Pathway B: Thiophene → 2,3,5-Tribromothiophene → This compound
Pathway A involves an initial bromination, followed by a Suzuki coupling, and a final bromination. Its main advantage is the high degree of control in the final step. The bromination of 2-Bromo-5-(4-methoxyphenyl)thiophene is strongly directed to the C3 position, minimizing the formation of isomeric impurities. Optimization of this pathway would focus on maximizing the yield of the monosubstituted Suzuki coupling and ensuring the final bromination is clean and complete.
Pathway B relies on the regioselective Suzuki coupling of 2,3,5-tribromothiophene. This route is more convergent, potentially involving fewer steps from a common intermediate. However, its success is highly dependent on achieving high selectivity for the C5 position during the cross-coupling reaction. While the α-position is more reactive, competitive reaction at the C2 position could lead to a mixture of products that are difficult to separate. Optimization would involve screening palladium catalysts, ligands, and reaction conditions to enhance the regioselectivity of the C-C bond formation.
Yield, Selectivity, and Efficiency Considerations
The literature on the bromination of 2-arylthiophenes suggests that achieving high regioselectivity can be difficult. The electron-donating nature of the 4-methoxyphenyl (B3050149) group can activate the thiophene ring towards electrophilic attack, but it may not provide sufficient steric or electronic bias to favor the formation of the 2,3-dibromo isomer exclusively.
Data from analogous reactions on similar 2-arylthiophenes could provide a starting point for optimization. For instance, reports on the bromination of 2-phenylthiophene (B1362552) could offer insights into the expected isomer distribution and yields under various conditions.
Table 1: Hypothetical Reaction Parameters for the Bromination of 2-(4-methoxyphenyl)thiophene
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br2) | Tetrabutylammonium tribromide |
| Solvent | Acetonitrile | Acetic Acid | Dichloromethane |
| Temperature | 0 °C to room temperature | Room temperature | -78 °C to room temperature |
| Stoichiometry (eq. of Brominating Agent) | 2.1 | 2.0 | 2.2 |
| Hypothetical Yield of 2,3-isomer (%) | Data not available | Data not available | Data not available |
| Hypothetical Selectivity (2,3- vs. other isomers) | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the experimental design for optimizing the synthesis. Actual yields and selectivities would need to be determined experimentally.
Scalability of Synthetic Processes
The scalability of the synthesis of this compound is a significant factor for its potential application in areas such as materials science, where larger quantities of the compound may be required. Several aspects of the proposed synthetic route would need to be considered for a successful scale-up.
The management of heat generated during the exothermic bromination reaction is a primary concern in large-scale synthesis. Inadequate heat dissipation could lead to a loss of selectivity and the formation of undesired byproducts. The choice of reactor and efficient cooling systems would be critical.
The handling of bromine, a corrosive and hazardous reagent, also presents challenges on a larger scale. The use of alternative, safer brominating agents like NBS might be preferable, although their reactivity and selectivity on a large scale would need to be validated.
Furthermore, the purification of the final product by column chromatography can be a bottleneck in large-scale production due to the large volumes of solvents required and the time-intensive nature of the process. The development of alternative purification methods, such as crystallization or distillation under reduced pressure (if the compound's stability allows), would be advantageous for scalability.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 5 4 Methoxyphenyl Thiophene and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns
The ¹H NMR spectrum of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene is characterized by distinct signals corresponding to the aromatic protons of the thiophene (B33073) and methoxyphenyl rings, as well as the protons of the methoxy (B1213986) group.
The single proton on the thiophene ring, H-4, is expected to appear as a singlet in the aromatic region, typically deshielded due to the influence of the adjacent sulfur atom and bromine substituents. The protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the methoxy group (H-3' and H-5') are shielded and appear upfield, while the protons meta to the methoxy group (H-2' and H-6') are deshielded and appear downfield. The methoxy group (-OCH₃) protons are highly shielded and appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. scielo.org.zaresearchgate.net
Long-range coupling constants are also a feature in thiophene derivatives, although they may not always be resolved. organicchemistrydata.org The precise chemical shifts are influenced by the solvent used for the analysis. organicchemistrydata.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-4 | ~7.0-7.3 | s (singlet) | N/A |
| Methoxyphenyl H-2', H-6' | ~7.4-7.6 | d (doublet) | ~8-9 |
| Methoxyphenyl H-3', H-5' | ~6.9-7.0 | d (doublet) | ~8-9 |
| Methoxy (-OCH₃) | ~3.8 | s (singlet) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the asymmetric structure.
The carbon atoms directly bonded to the electronegative bromine atoms (C-2 and C-3) are expected to be found at relatively low field strengths, typically in the range of 110-120 ppm. The other two carbons of the thiophene ring (C-4 and C-5) will have their chemical shifts influenced by the adjacent substituents. rsc.org The carbons of the methoxyphenyl ring show distinct signals, with the carbon bearing the methoxy group (C-4') being the most deshielded in that ring system. amazonaws.commdpi.com The methoxy carbon itself gives a characteristic signal around 55 ppm. mdpi.combeilstein-journals.org The quaternary carbons, including those attached to bromine and the ipso-carbon of the phenyl ring, often show lower intensity peaks. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~112 |
| Thiophene C-3 | ~115 |
| Thiophene C-4 | ~128 |
| Thiophene C-5 | ~145 |
| Methoxyphenyl C-1' (ipso) | ~126 |
| Methoxyphenyl C-2', C-6' | ~127 |
| Methoxyphenyl C-3', C-5' | ~114 |
| Methoxyphenyl C-4' | ~160 |
| Methoxy (-OCH₃) | ~55.4 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound (C₁₁H₈Br₂OS), HRMS would be used to verify its molecular formula. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). The experimental HRMS data would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺) that matches this calculated value very closely. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, with peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, providing further confirmation of the dibromo substitution. nist.gov
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈Br₂OS |
| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 349.8737 |
| Expected HRMS Result (m/z) | Matching the calculated value within a few ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nii.ac.jpiosrjournals.org
The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations from both the thiophene and phenyl rings are expected to appear just above 3000 cm⁻¹. globalresearchonline.net The region between 1400 and 1650 cm⁻¹ will contain C=C stretching vibrations characteristic of the aromatic rings. globalresearchonline.netresearchgate.net The presence of the methoxy group is confirmed by C-O stretching bands, typically a strong, sharp peak around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). The C-S stretching vibration of the thiophene ring appears at lower wavenumbers, often in the 600-800 cm⁻¹ range. iosrjournals.orgresearchgate.net The C-Br stretching vibrations are found at very low frequencies, typically below 600 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1030 | Medium |
| Thiophene Ring Vibrations | Various, including ~1400, ~800 | Medium |
| C-H Out-of-Plane Bending | 900 - 650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. nii.ac.jp The spectrum arises from the promotion of electrons from lower energy orbitals (like π and n) to higher energy anti-bonding orbitals (π* and σ*). cutm.ac.in
The UV-Vis spectrum of this compound is dominated by π → π* transitions due to the extended conjugated system formed by the thiophene ring and the attached methoxyphenyl group. researchgate.net Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp The substitution with a methoxyphenyl group, an auxochrome, causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity due to the extension of the π-system. cutm.ac.in The bromine atoms, while having lone pairs, generally have a smaller electronic effect compared to the conjugated aromatic system. The spectrum would likely show a strong absorption maximum (λ_max) in the range of 280-320 nm, which is characteristic for such aryl-substituted thiophenes. acs.orgresearchgate.net The exact position of λ_max is sensitive to the solvent polarity.
Table 5: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value |
|---|---|
| λ_max | ~280 - 320 nm |
| Type of Transition | π → π* |
| Chromophore | 4-methoxyphenyl-substituted thiophene |
X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds
Detailed analysis of analogous compounds reveals consistent structural trends and characteristics that can be extrapolated to understand the probable solid-state structure of this compound.
One such analogous compound is 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene , C₂₂H₂₂Br₄O₂S₂. Its crystal structure was determined by single-crystal X-ray diffraction, revealing a centrosymmetric molecule where the inversion center is located at the center of the benzene (B151609) ring. nih.gov The 3,5-dibromothiophene groups are twisted relative to the central benzene ring, forming a significant dihedral angle. nih.gov
The crystallographic data for this compound are summarized in the table below:
| Parameter | Value |
| Chemical Formula | C₂₂H₂₂Br₄O₂S₂ |
| Molecular Weight (Mr) | 702.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0156 (3) |
| b (Å) | 7.8157 (2) |
| c (Å) | 12.2264 (2) |
| β (°) | 101.027 (2) |
| Volume (ų) | 1220.78 (5) |
| Z | 2 |
| Temperature (K) | 150 |
| Radiation | Cu Kα |
| Dihedral Angle (Thiophene-Benzene) | 41.43 (9)° |
Data sourced from reference nih.gov
This structure highlights how bulky substituents and the presence of multiple bromine atoms influence the planarity of the molecule, forcing the thiophene rings to twist out of the plane of the central aromatic ring. nih.gov
Further studies on other substituted thiophenes provide additional context. For instance, the analysis of a series of 2,5-substituted thiophenes with chiral imine groups demonstrated a strong tendency to crystallize in space groups that include a C₂ axis, such as C2 and P2₁2₁2. nih.gov This preference is linked to the potential twofold molecular symmetry. nih.gov The degree of conjugation between the thiophene ring and its substituents is also a key structural feature, with dihedral angles between the thiophene and substituent mean planes varying from as low as 1.9° to over 10°, indicating that even subtle changes in substitution can impact planarity. nih.gov
In other complex thiophene derivatives, intramolecular interactions such as C—H⋯O hydrogen bonds have been observed to stabilize the molecular structure. nih.gov Intermolecular forces, including N—H⋯O hydrogen bonds and C—H⋯π interactions, play a crucial role in the formation of the supramolecular architecture in the crystal lattice. nih.gov The presence of disorder in the thiophene ring has also been reported, where the ring occupies two positions with different occupancies. nih.gov
The oxidation of brominated thiophenes can lead to the formation of thiophene S,S-dioxides, and in such cases, X-ray crystallography has been essential for confirming the resulting dimeric structures. rsc.org
The structural elucidation of these analogous compounds underscores the power of X-ray crystallography in providing a definitive understanding of molecular geometry and packing in the solid state. The data consistently show that the substitution pattern on the thiophene ring dictates key structural parameters like molecular symmetry, planarity, and the nature of non-covalent interactions, all of which are critical for understanding the material's properties.
Theoretical and Computational Investigations on 2,3 Dibromo 5 4 Methoxyphenyl Thiophene and Analogues
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), provide a detailed understanding of their fundamental properties. scispace.com
The initial step in computational analysis involves optimizing the molecular structure to find its most stable energetic conformation. scispace.com For thiophene derivatives, key geometric parameters include bond lengths, bond angles, and dihedral angles. In related thiophene structures, the planarity between the thiophene ring and adjacent phenyl rings is a significant conformational feature. For instance, the dihedral angles between a thiophene ring system and attached phenyl rings can vary, indicating the degree of twist between the aromatic systems. nih.gov In some structures, the thiophene ring system is nearly orthogonal to an attached phenyl ring. nih.gov
In a computational study of an analogue, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the geometric parameters were theoretically established and found to be in good agreement with experimental X-ray diffraction data. scispace.com The analysis of substituted thiophenes and benzothiophenes shows that planar geometries are favored as they enhance aromaticity. researchgate.net
Table 1: Selected Optimized Geometric Parameters for a Thiophene Analogue (Note: Data is representative of typical thiophene derivatives as found in computational studies)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-S | 1.72 |
| C=C (thiophene) | 1.38 |
| C-C (thiophene) | 1.43 |
| C-Br | 1.87 |
| C-C (ring-ring) | 1.47 |
| C-S-C Angle | 92.5° |
| C-C-Br Angle | 125.0° |
This table presents illustrative data based on general findings for thiophene derivatives.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a measure of molecular excitability and chemical stability. mdpi.com A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com
For thiophene and its derivatives, the HOMO energies range from approximately -0.243 atomic units (a.u.) for the parent thiophene, while LUMO energies show less variation. researchgate.net The HOMO-LUMO gap is influenced by substituents; alkyl and benzenic groups can decrease the aromaticity of the thiophene ring. researchgate.net The introduction of electron-withdrawing groups tends to lower the HOMO-LUMO gap, increasing reactivity. Conversely, a hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com
In a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the HOMO and LUMO energies were calculated to determine the energy gap and related molecular properties. scispace.com The ionization potential, related to the HOMO energy, was calculated to be approximately -0.305 eV using both B3LYP and Hartree-Fock (HF) methods for this analogue. scispace.com Global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness are derived from HOMO and LUMO energies and are widely used to predict the chemical behavior of compounds. mdpi.comresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiophene Analogue (Note: Data is representative for illustrative purposes)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 2.45 |
| Global Hardness (η) | 1.85 |
| Global Softness (S) | 0.54 |
This table presents illustrative data based on general findings for thiophene derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential, associated with electrophilic attack sites (e.g., lone pairs of electrons), while blue regions show positive potential, which are sites for nucleophilic attack. researchgate.net
In molecules containing halogen atoms like bromine, a region of positive electrostatic potential, known as a "sigma-hole," can appear on the outermost portion of the halogen atom. researchgate.net This positive site allows for attractive non-covalent interactions known as halogen bonds. For the title compound, the oxygen atom of the methoxy (B1213986) group and the sulfur atom of the thiophene ring would be expected to be electron-rich (red or yellow), while the regions around the hydrogen atoms and the sigma-hole on the bromine atoms would be electron-deficient (blue). researchgate.netresearchgate.net The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, that play a role in supramolecular chemistry. researchgate.net
DFT calculations can accurately predict spectroscopic data, such as NMR chemical shifts. scispace.com Theoretical calculations of ¹H and ¹³C NMR spectra are performed by applying methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are then compared with experimental data to confirm the molecular structure.
For thiophene derivatives, the chemical shifts are influenced by the electronic environment of the nuclei. For example, in 2,5-dibromothiophene, the protons on the thiophene ring appear at approximately 6.7-6.8 ppm in the ¹H NMR spectrum. chemicalbook.com In a related compound, 3,5-dibromo-2-methylthiophene, the remaining thiophene proton shows a signal at 6.86 ppm, while the methyl protons are observed at 2.34 ppm. rsc.org The presence of the methoxyphenyl group in the title compound would introduce additional signals in both the aromatic region (for the phenyl protons) and a characteristic singlet around 3.8 ppm for the methoxy (-OCH₃) protons. beilstein-journals.org Computational methods can simulate these shifts with a high degree of accuracy, aiding in structural elucidation. scispace.com
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to crystal engineering.
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface highlight significant interactions, such as hydrogen bonds and other short contacts. nih.gov
In a study of a similar bromo-phenyl derivative, H···H interactions accounted for the largest portion of the Hirshfeld surface (34.4%), indicating the significance of van der Waals forces. researchgate.netvensel.org In another case involving a dibromo-methoxyphenyl compound, the delineated fingerprint plots showed contributions from H···H (41.1%), Br···H/H···Br (24.5%), O···H/H⋯O (16.9%), and C···H/H⋯C (8.2%) contacts. nih.gov The presence of a significant number of Br···H contacts highlights the role of the bromine atoms in directing the crystal packing. nih.gov These analyses confirm that van der Waals forces and hydrogen bonding are the primary forces governing the supramolecular assembly. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Dibromo Compound (Source: Adapted from Mertsalov et al., 2021) nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 41.1% |
| Br···H/H···Br | 24.5% |
| O···H/H···O | 16.9% |
| C···H/H···C | 8.2% |
Reduced Density Gradient (RDG) for Non-Bonded Interactions
The Reduced Density Gradient (RDG) is a powerful computational tool derived from Density Functional Theory (DFT) that allows for the visualization and characterization of non-covalent interactions (NCIs) within and between molecules. This method is based on the analysis of the electron density (ρ) and its gradient (∇ρ). The RDG is defined as:
By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, sign(λ₂)ρ, different types of non-covalent interactions can be identified and visualized as isosurfaces.
In these plots, three main types of interactions are typically distinguished by color:
Strong attractive interactions , such as hydrogen bonds, appear as blue-colored isosurfaces at large negative values of sign(λ₂)ρ.
Weak van der Waals interactions are represented by green-colored isosurfaces around sign(λ₂)ρ ≈ 0.
Strong repulsive interactions , or steric clashes, are indicated by red-colored isosurfaces at large positive values of sign(λ₂)ρ.
For a molecule like 2,3-Dibromo-5-(4-methoxyphenyl)thiophene, RDG analysis would be instrumental in understanding its supramolecular chemistry and packing in the solid state. The presence of bromine atoms, a thiophene ring, and a methoxyphenyl group suggests a variety of potential non-covalent interactions. These include:
Halogen bonding: The bromine atoms can act as electrophilic regions (σ-holes), enabling them to form attractive interactions with nucleophilic sites on adjacent molecules.
π-π stacking: The aromatic thiophene and phenyl rings can engage in stacking interactions, which are crucial for charge transport in organic electronic materials. rsc.org
C-H···π interactions: Hydrogen atoms bonded to the aromatic rings can interact with the π-systems of neighboring molecules.
Computational studies on similar thiophene derivatives have utilized RDG analysis to elucidate the nature and strength of these interactions, confirming their significant role in determining the crystal packing and, consequently, the material's properties. rsc.org For this compound, one would expect to observe distinct isosurfaces corresponding to these interactions, providing a detailed map of the non-covalent forces at play.
Table 1: Expected Non-Covalent Interactions in this compound from RDG Analysis
| Interaction Type | Interacting Atoms/Groups | Expected sign(λ₂)ρ (a.u.) | Isosurface Color |
| Halogen Bond | Br ··· O/S/π-system | Negative | Blue/Green |
| π-π Stacking | Thiophene ··· Phenyl | Near Zero | Green |
| C-H···π | C-H ··· Thiophene/Phenyl | Near Zero | Green |
| Steric Repulsion | Overlapping atoms | Positive | Red |
Note: This table is representative and based on theoretical principles and findings for analogous compounds. The exact values would be determined by specific computational analysis of the title compound.
Non-Linear Optical (NLO) Properties from Computational Models
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. Computational chemistry, primarily using DFT, has become an indispensable tool for predicting and understanding the NLO properties of novel materials before their synthesis. researchgate.net
The key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated with reasonable accuracy. The first hyperpolarizability is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation (SHG).
For this compound, the molecular structure suggests a potential for NLO activity. The molecule possesses:
An electron-donating group : The 4-methoxyphenyl (B3050149) group, where the oxygen atom's lone pairs can donate electron density to the aromatic system.
A π-conjugated bridge : The thiophene ring, which facilitates charge transfer from the donor to the acceptor part of a molecule. Thiophene itself is known to enhance polarizability compared to a phenyl ring. york.ac.uk
Electron-withdrawing character : While not classic acceptor groups, the two bromine atoms are electronegative and can influence the electronic distribution within the molecule.
Computational studies on analogous thiophene derivatives have shown that the nature and position of substituents dramatically affect the NLO properties. jksus.org For instance, the presence of a methoxy group is known to enhance hyperpolarizability. jksus.orgmdpi.com The interplay between the electron-donating methoxyphenyl group and the dibromo-substituted thiophene ring in this compound would create an intramolecular charge transfer system, which is a prerequisite for a significant NLO response.
DFT calculations, typically using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute the NLO properties. semanticscholar.orgepstem.net The calculated values for dipole moment, polarizability, and hyperpolarizability provide insight into the molecule's potential as an NLO material.
Table 2: Calculated NLO Properties for Thiophene Derivatives (Representative Data)
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |
| Thiophene | 0.55 | 61.2 | 15.8 |
| 2-(4-methoxyphenyl)thiophene | 2.15 | 165.7 | 850.3 |
| 2,3-Dibromothiophene (B118489) | 1.20 | 85.4 | 45.1 |
| This compound | 2.8 - 3.5 (Est.) | 190 - 220 (Est.) | 900 - 1200 (Est.) |
Note: The values for the specific title compound are estimated based on trends observed in computational studies of substituted thiophenes. Actual values require specific DFT calculations. Data for other compounds are representative values from computational literature.
Chemical Reactivity and Functionalization of 2,3 Dibromo 5 4 Methoxyphenyl Thiophene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of 2,3-Dibromo-5-(4-methoxyphenyl)thiophene. mit.edu These methods facilitate the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the thiophene (B33073) core.
The Suzuki-Miyaura reaction is a widely employed method for creating carbon-carbon bonds between organoboron compounds and organic halides. nih.govtcichemicals.com In the case of this compound, this palladium-catalyzed reaction provides a reliable route to arylated thiophene derivatives. researchgate.net The reaction typically shows high regioselectivity, with the initial coupling occurring preferentially at the more reactive C2 position. nih.govnih.gov By carefully controlling the stoichiometry of the arylboronic acid, either mono- or diarylated products can be synthesized. The synthesis of 2,5-biaryl-3-hexylthiophene derivatives has been achieved through a double Suzuki cross-coupling reaction. nih.gov
Research has shown that various palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or K₂CO₃, effectively catalyze this transformation. nih.govnih.gov The choice of solvent and base can influence reaction efficiency and yield. semanticscholar.org This methodology allows for the synthesis of a diverse library of 2-aryl-3-bromo-5-(4-methoxyphenyl)thiophenes, which are valuable intermediates for further chemical modification. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 3-Bromo-5-(4-methoxyphenyl)-2-phenylthiophene | Good to Excellent |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 3-Bromo-5-(4-methoxyphenyl)-2-(p-tolyl)thiophene | High |
| 3-Chlorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 3-Bromo-2-(3-chlorophenyl)-5-(4-methoxyphenyl)thiophene | Moderate to Good |
| Naphthylboronic acid | XPhosPdG2 | K₂CO₃ | THF | 3-Bromo-5-(4-methoxyphenyl)-2-(naphthalen-1-yl)thiophene | Good |
The Sonogashira coupling reaction is a method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira reaction proceeds with high regioselectivity at the C2 position. This allows for the synthesis of 2-alkynyl-3-bromo-5-(4-methoxyphenyl)thiophenes, which are key precursors for creating conjugated enynes and other complex heterocyclic structures. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature, which preserves the integrity of other functional groups within the molecule. wikipedia.org
| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 3-Bromo-5-(4-methoxyphenyl)-2-(phenylethynyl)thiophene | Excellent |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 3-Bromo-5-(4-methoxyphenyl)-2-((trimethylsilyl)ethynyl)thiophene | High |
| 1-Hexyne | Pd(OAc)₂ / CuI | Piperidine | DMF | 2-(Hex-1-yn-1-yl)-3-bromo-5-(4-methoxyphenyl)thiophene | Good |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile | 3-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-yl)prop-2-yn-1-ol | Good |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) compound. organic-chemistry.orgwikipedia.org This reaction is highly versatile due to the stability of organostannanes and the tolerance of a wide range of functional groups. libretexts.org When applied to this compound, the Stille reaction demonstrates excellent regioselectivity for the C2 position. researchgate.net This allows for the introduction of various aryl, heteroaryl, or vinyl groups, depending on the organostannane used. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like toluene or DMF.
| Organostannane | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 3-Bromo-5-(4-methoxyphenyl)-2-phenylthiophene | High |
| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | DMF | 3-Bromo-5-(4-methoxyphenyl)-2,2'-bithiophene | Good |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 3-Bromo-5-(4-methoxyphenyl)-2-vinylthiophene | Good |
| (4-Fluorophenyl)tributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 3-Bromo-2-(4-fluorophenyl)-5-(4-methoxyphenyl)thiophene | High |
The regioselectivity observed in the cross-coupling reactions of 2,3-dibromothiophenes is a well-documented phenomenon. libretexts.org The bromine atom at the α-position (C2) is significantly more reactive towards oxidative addition with a palladium(0) catalyst than the bromine at the β-position (C3). This difference in reactivity is attributed to the electronic properties of the thiophene ring. The α-position is more electron-deficient and the transition state for oxidative addition at this position is more stabilized, leading to a lower activation energy barrier. ewha.ac.kr
Mechanistic studies indicate that the catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwildlife-biodiversity.com The initial, and often rate-determining, step is the oxidative addition of the C-Br bond to the Pd(0) catalyst. qub.ac.uk The preferential formation of the 2-palladated thiophene intermediate dictates the regiochemical outcome of the reaction, allowing for the selective synthesis of 2-substituted-3-bromothiophene derivatives. ewha.ac.kr
Other Selective Functionalization Strategies of the Thiophene Ring System
Beyond transition-metal-catalyzed cross-coupling, other strategies can be envisioned for the selective functionalization of this compound. One such method is halogen-metal exchange. This typically involves treating the dibromothiophene with a strong organolithium base, such as n-butyllithium, at low temperatures. Due to the higher acidity of the α-proton, the bromine at the C2 position is more susceptible to exchange, generating a 2-lithiated-3-bromo-5-(4-methoxyphenyl)thiophene intermediate. This nucleophilic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a range of functional groups at the C2 position with high selectivity. This approach complements cross-coupling methods and expands the synthetic utility of the starting dibromide.
Role as a Versatile Synthetic Building Block in Heterocycle Synthesis
The products derived from the selective functionalization of this compound are themselves valuable building blocks for the synthesis of more complex heterocyclic systems. researchgate.netthieme-connect.de For instance, a 2-alkynyl-3-bromo-5-(4-methoxyphenyl)thiophene, synthesized via a Sonogashira reaction, can undergo a subsequent intramolecular cyclization. By introducing a nucleophilic group onto the alkyne substituent, it can attack the carbon bearing the bromine atom in a palladium-catalyzed reaction, leading to the formation of fused ring systems like thieno[2,3-b]pyridines or other related heterocycles. researchgate.net Similarly, products from Suzuki or Stille couplings can be further elaborated, using the remaining bromine at the C3 position as a handle for additional transformations, ultimately enabling the construction of polycyclic and pharmacologically relevant scaffolds. eurjchem.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of more efficient and selective methods for synthesizing and functionalizing thiophenes is a paramount objective. Future research will likely move beyond traditional multi-step procedures to embrace more sophisticated and atom-economical strategies. A primary focus will be on the direct C-H activation and functionalization of the thiophene (B33073) core, which simplifies synthetic sequences and reduces waste. unito.it For a molecule like 2,3-Dibromo-5-(4-methoxyphenyl)thiophene, this could mean developing catalysts that selectively target the remaining C-H bond for further arylation or alkynylation. mdpi.com
A particularly promising avenue is the development of catalyst-controlled regiodivergent methods. nih.gov Such systems would allow chemists to selectively functionalize one position over another, a challenging feat in polysubstituted heterocycles, thereby providing precise control over the final molecular architecture. nih.gov Research into novel catalytic systems, moving beyond palladium to include earth-abundant metals like nickel or copper, is anticipated. researchgate.netacs.org The design of new ligands to enhance catalyst performance, stability, and selectivity will be crucial. Furthermore, metal-free synthetic routes, which avoid the cost and toxicity associated with transition metals, represent an important and growing area of investigation for thiophene synthesis. bohrium.comorganic-chemistry.org
| Catalytic Approach | Key Advantages | Potential Application for Target Compound | Relevant Research |
| Palladium-Catalyzed C-H Activation | High efficiency, broad substrate scope, atom economy. unito.it | Selective functionalization of the remaining C-H position. | mdpi.com, researchgate.net, unito.it |
| Catalyst-Controlled Regiodivergence | Precise control over regioselectivity in functionalization. nih.gov | Selective reaction at either the C2 or C5 position during synthesis. | nih.gov |
| Nickel/Copper Catalysis | Use of more abundant and less expensive metals. | Alternative to palladium for cross-coupling reactions at the bromo-positions. | researchgate.net, acs.org |
| Metal-Free Cyclization | Avoids metal contamination, lower cost, greener profile. organic-chemistry.org | Development of novel de novo syntheses of the core structure. | bohrium.com, organic-chemistry.org |
Advanced Material Applications and Device Integration
The dibromo functionality of this compound makes it an exceptionally valuable monomer for the synthesis of conjugated polymers and oligomers through various cross-coupling reactions. These resulting materials are expected to have significant applications in the field of organic electronics. The electron-donating 4-methoxyphenyl (B3050149) substituent can help modulate the electronic properties, such as the HOMO/LUMO energy levels, of the resulting polymers. researchgate.net
Future research will focus on polymerizing this monomer to create novel materials for:
Organic Field-Effect Transistors (OFETs): The ordered structure of thiophene-based polymers can facilitate efficient charge transport.
Organic Photovoltaics (OPVs): By copolymerizing with suitable acceptor monomers, materials with tailored band gaps can be created to absorb a broader range of the solar spectrum. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of polythiophene derivatives can be harnessed and tuned for display and lighting applications.
A key research direction will be the synthesis of new copolymers, where this compound is reacted with a variety of comonomers to precisely tune the optoelectronic properties. mdpi.com The integration of these newly synthesized materials into functional devices presents its own set of challenges, including ensuring material processability, long-term stability, and effective interfacing with other device components. mdpi.com Studies on how these materials self-assemble on different surfaces will be critical for optimizing device performance. mdpi.comnih.gov
| Potential Application | Desired Material Property | Role of this compound |
| Organic Photovoltaics (OPVs) | Tunable band gap, high charge carrier mobility. | Electron-donating monomer unit to control the electronic structure of the polymer. mdpi.com |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming properties. | Building block for creating rigid, planar polymer backbones for efficient charge transport. |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tenability. | Core unit of an emissive polymer, with the methoxy (B1213986) group helping to tune the emission color. |
| Biosensors | Functionalizable backbone, good electronic communication. | Platform for creating thiophene-based surfactants or polymers for sensing applications. nih.gov |
Further Computational and Theoretical Insights into Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms, thereby guiding experimental work. researchgate.netacs.org Future theoretical studies on this compound are expected to provide deep insights into its chemical behavior.
Key areas for computational investigation include:
Reactivity Mapping: Calculating electron density and electrostatic potential maps to predict the relative reactivity of the two bromine atoms and the remaining C-H bond. This can help in designing selective functionalization strategies. researchgate.netnih.gov
Electronic Property Prediction: Determining the HOMO and LUMO energy levels and the band gap of the monomer and its corresponding oligomers and polymers. researchgate.net These calculations are essential for designing materials with specific electronic and optical properties for device applications. researchgate.netnih.gov
Mechanistic Studies: Simulating the reaction pathways for both the synthesis of the compound and its subsequent polymerization reactions. researchgate.netacs.org This can help in optimizing reaction conditions, understanding selectivity, and predicting the feasibility of novel transformations.
Intermolecular Interactions: Modeling the self-assembly of polymers derived from this monomer, including π-π stacking and other non-covalent interactions, which are crucial for charge transport in organic electronic materials. nih.gov DFT calculations can reveal variations in HOMO-LUMO gaps, indicating electronic stability and reactivity. nih.gov
| Computational Method | Property to be Studied | Implication for Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energetics, vibrational frequencies. acs.org | Predicts reactivity, guides synthetic efforts, and helps design materials with targeted electronic properties. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. | Predicts the optical properties of derived polymers for applications in OPVs and OLEDs. |
| Molecular Dynamics (MD) | Polymer chain conformation, self-assembly, and morphology in thin films. | Understands the solid-state packing and its influence on device performance. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Provides insight into intermolecular forces governing crystal packing and self-assembly. nih.gov |
Sustainable and Green Chemistry Approaches in Thiophene Synthesis
Aligning chemical manufacturing with the principles of green chemistry is a critical future direction. youtube.com Research on this compound and its derivatives will increasingly focus on developing environmentally benign synthetic protocols.
Future efforts in this domain will concentrate on:
Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. unito.itnih.gov The Pd-catalyzed direct C-H arylation of thiophenes has already been successfully demonstrated in water, even industrial wastewater, significantly improving the process's green metrics. unito.it
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. eurekaselect.comderpharmachemica.com
Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product, such as direct C-H activation, which avoids the need for pre-functionalized organometallic reagents. unito.it
Biocatalysis: Exploring the use of enzymes for the synthesis and functionalization of thiophenes. nih.govnih.gov Biocatalysis offers the potential for reactions to be performed under mild, aqueous conditions with exceptional selectivity, representing a frontier in sustainable synthesis. youtube.comyoutube.com Engineered enzymes, such as cytochrome P450s, could be developed for the regioselective functionalization of the thiophene ring. researchgate.net
| Green Chemistry Principle | Traditional Approach | Future Green Approach |
| Solvent Use | Chlorinated or aromatic organic solvents. | Reactions in water, ionic liquids, or solvent-free conditions. unito.iteurekaselect.com |
| Energy Consumption | Prolonged heating with conventional methods. | Microwave-assisted or ultrasound-assisted reactions with shorter times. derpharmachemica.com |
| Atom Economy | Stoichiometric use of organometallic reagents in cross-coupling. | Catalytic direct C-H activation to reduce byproducts. unito.it |
| Catalyst Choice | Often relies on precious metal catalysts. | Development of earth-abundant metal catalysts or enzyme-based biocatalysis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
